molecular formula C18H17N3O B14959407 N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B14959407
M. Wt: 291.3 g/mol
InChI Key: YMRBYCIHOLJMBW-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with isopropylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have important biological roles.

Uniqueness

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific structure, which combines the quinoline and pyridine rings with an isopropyl group and a carboxamide functionality. This unique combination may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-propan-2-yl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O/c1-12(2)20-18(22)15-11-17(13-7-9-19-10-8-13)21-16-6-4-3-5-14(15)16/h3-12H,1-2H3,(H,20,22)

InChI Key

YMRBYCIHOLJMBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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